molecular formula C29H33ClN4O3S B2401347 Hesperadin hydrochloride

Hesperadin hydrochloride

Cat. No.: B2401347
M. Wt: 553.1 g/mol
InChI Key: BFJJYYIHDCLOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hesperadin hydrochloride is a small-molecule inhibitor primarily known for its role in inhibiting Aurora B kinase, a protein involved in cell division

Preparation Methods

Synthetic Routes and Reaction Conditions: Hesperadin hydrochloride is synthesized through a multi-step process involving the formation of an indolinone core The synthesis typically begins with the preparation of an aniline derivative, which undergoes a series of reactions including condensation, cyclization, and halogenation to form the indolinone structure

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is scaled up in a controlled environment to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Hesperadin hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Hesperadin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.

    Biology: Investigates the role of Aurora B kinase in cell division and its potential as a target for cancer therapy.

    Medicine: Explores its therapeutic potential in treating cancers and cardiovascular diseases by inhibiting specific kinases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase-related pathways.

Mechanism of Action

Hesperadin hydrochloride exerts its effects by specifically inhibiting Aurora B kinase. This kinase plays a crucial role in the regulation of mitosis, and its inhibition leads to defects in chromosome alignment and segregation. The compound binds to the ATP-binding site of Aurora B kinase, preventing its activation and subsequent phosphorylation of target proteins. This disruption in kinase activity ultimately results in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    VX-680: Another Aurora kinase inhibitor with a similar mechanism of action.

    ZM447439: Inhibits Aurora B kinase and affects cell division processes.

    Barasertib: Targets Aurora B kinase and is used in cancer research.

Uniqueness of Hesperadin Hydrochloride: this compound is unique due to its dual functionality in both cancer therapy and cardiovascular disease treatment. Unlike other inhibitors, it has shown potential in ameliorating cardiac ischemia/reperfusion injury while also exhibiting antitumor activity. This dual role makes it a promising candidate for further research and development in multiple therapeutic areas.

Properties

Molecular Formula

C29H33ClN4O3S

Molecular Weight

553.1 g/mol

IUPAC Name

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride

InChI

InChI=1S/C29H32N4O3S.ClH/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33;/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3;1H

InChI Key

BFJJYYIHDCLOIB-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl

solubility

not available

Origin of Product

United States

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